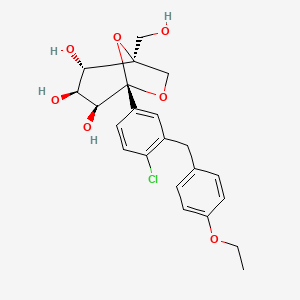
Ertugliflozin Tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertugliflozin Tetraol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by reducing the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This compound is marketed under the brand name Steglatro and is often used in combination with other antidiabetic medications such as metformin and sitagliptin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin Tetraol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Ertugliflozin Tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like acetonitrile, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediate compounds that are subsequently converted into the final product. These intermediates are carefully monitored and purified to ensure the final product’s quality and efficacy .
Aplicaciones Científicas De Investigación
Ertugliflozin Tetraol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying SGLT2 inhibitors and their interactions with glucose transporters. In biology, it is used to investigate the mechanisms of glucose reabsorption and excretion in the kidneys. In medicine, it is extensively studied for its therapeutic effects in managing type 2 diabetes and its potential cardiovascular benefits .
Mecanismo De Acción
Ertugliflozin Tetraol exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby lowering the renal threshold for glucose and increasing urinary glucose excretion. The molecular targets involved include the SGLT2 proteins, which are responsible for glucose transport in the kidneys .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Ertugliflozin Tetraol include other SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .
Uniqueness: this compound is unique in its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, it has a favorable pharmacokinetic profile, with a long half-life that allows for once-daily dosing .
Propiedades
Número CAS |
1210344-58-3 |
|---|---|
Fórmula molecular |
C22H25ClO7 |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
(1S,2S,3S,4S,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
MCIACXAZCBVDEE-YFNVTMOMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


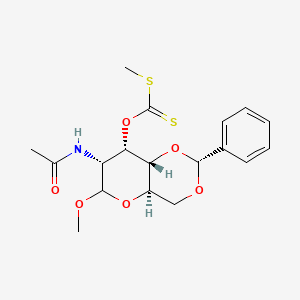
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
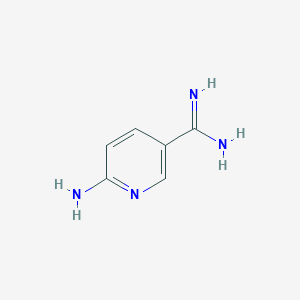
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)

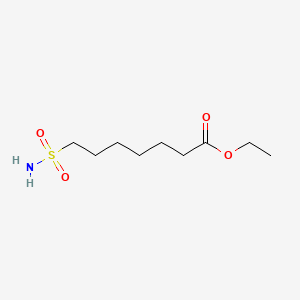
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
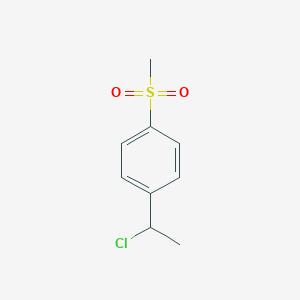
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)


![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
